molecular formula C18H13BrClN3O B2491635 N-([2,3'-bipyridin]-3-ylmethyl)-5-bromo-2-chlorobenzamide CAS No. 2034563-16-9

N-([2,3'-bipyridin]-3-ylmethyl)-5-bromo-2-chlorobenzamide

Cat. No. B2491635
CAS RN: 2034563-16-9
M. Wt: 402.68
InChI Key: VTMSKPMFGSYUIL-UHFFFAOYSA-N
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Description

Synthesis AnalysisThe synthesis of related compounds often involves multi-step processes that include bromination, chlorination, and the formation of benzamide structures. For instance, the preparation of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide shows a complex synthesis route starting from chloromethyl benzene and involving steps like elimination, reduction, and bromination reactions (H. Bi, 2014). Similar synthetic approaches could potentially be adapted for the synthesis of “N-([2,3'-bipyridin]-3-ylmethyl)-5-bromo-2-chlorobenzamide.”

Molecular Structure Analysis

The structure of similar compounds has been studied using techniques like X-ray diffraction, which provides insight into their molecular and crystal structures. For example, the crystal structure of (E)-N3-(4-chlorobenzylidene)-5-bromopyridine-3,4- diamine reveals the molecular configuration and bonding patterns within the compound, showcasing how molecular structure analysis can elucidate the arrangement of atoms and the geometry of related compounds (Mingjian Cai et al., 2009).

Chemical Reactions and Properties

The reactivity of similar bipyridine and benzamide derivatives has been a subject of study, including their participation in coupling reactions, halogenation, and interaction with other chemical entities. The chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, for example, demonstrates the potential for specific substitutions and modifications that could be relevant for modifying the subject compound (Bryan W. Stroup et al., 2007).

Physical Properties Analysis

While specific studies on the physical properties of “this compound” were not found, related research on compounds such as 4,4'-bipyridin-1,1'-ium dichloride provides insights into their solubility, crystalline structure, and interactions, which are critical for understanding the physical behavior of chemical compounds (P. A. Iyere et al., 2003).

Chemical Properties Analysis

The chemical properties of compounds similar to “this compound” include reactivity towards specific functional groups, stability under various conditions, and the ability to form complexes with metals or other organic compounds. The study of chemoenzymatic synthesis of chiral 2,2'-bipyridine ligands and their applications in asymmetric synthesis highlights the chemical versatility and potential applications of bipyridine derivatives in catalysis and organic synthesis (D. Boyd et al., 2010).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. For instance, many chemicals can be harmful if swallowed or in contact with skin . Always refer to the safety data sheet (SDS) for specific safety and hazard information.

properties

IUPAC Name

5-bromo-2-chloro-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClN3O/c19-14-5-6-16(20)15(9-14)18(24)23-11-13-4-2-8-22-17(13)12-3-1-7-21-10-12/h1-10H,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMSKPMFGSYUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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